methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate
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Overview
Description
Methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the sulfonyl and methoxy groups. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzoic acid, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the integrity of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized benzimidazole derivative, while reduction could produce a simpler, less oxidized form of the compound .
Scientific Research Applications
Methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, altering their activity and leading to various biological effects. The sulfonyl and methoxy groups further modulate the compound’s binding affinity and specificity, enhancing its effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole: Shares the benzimidazole core but lacks the sulfonyl and methoxy groups.
Methyl 4-methoxybenzoate: Contains the methoxybenzoate moiety but lacks the benzimidazole core.
Sulfonylated benzimidazoles: Similar in structure but may have different substituents on the benzimidazole ring.
Uniqueness
Methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler or less functionalized analogs. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H19N3O6S |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 3-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-4-methoxybenzoate |
InChI |
InChI=1S/C18H19N3O6S/c1-20-14-7-6-12(10-15(14)21(2)18(20)23)28(24,25)19-13-9-11(17(22)27-4)5-8-16(13)26-3/h5-10,19H,1-4H3 |
InChI Key |
JAYQIWBUCLCWLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C(=O)OC)OC)N(C1=O)C |
Origin of Product |
United States |
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